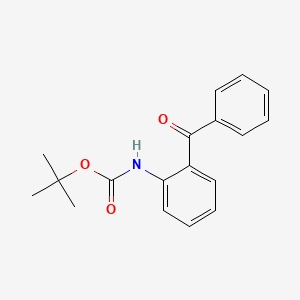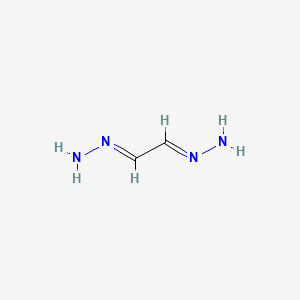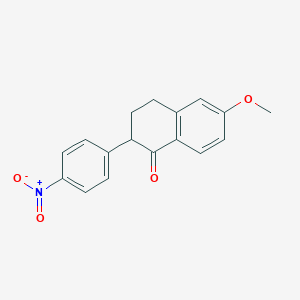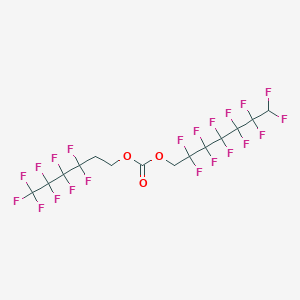
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutyl alcohol with 2,2,2-Trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonate group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 2,2,2-Trifluoroethanol.
Reduction: Reduction reactions can convert the carbonate group to corresponding alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or alcohols, typically under mild conditions.
Hydrolysis: Water or aqueous base, often at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Substituted carbonates.
Hydrolysis: 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 2,2,2-Trifluoroethanol.
Reduction: Corresponding alcohols.
科学的研究の応用
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty polymers, coatings, and surfactants due to its high thermal stability and chemical resistance.
作用機序
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate involves its interaction with nucleophiles and electrophiles. The carbonate group is susceptible to nucleophilic attack, leading to the formation of various substituted products. The fluorine atoms in the compound contribute to its high electronegativity, influencing its reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,2-Trifluoroethyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
Uniqueness
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate is unique due to its combination of multiple fluorine atoms and the carbonate functional group. This combination imparts distinct properties such as high thermal stability, chemical inertness, and low surface energy, making it suitable for specialized applications in various fields.
特性
分子式 |
C7H4F10O3 |
|---|---|
分子量 |
326.09 g/mol |
IUPAC名 |
2,2,3,3,4,4,4-heptafluorobutyl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C7H4F10O3/c8-4(9,6(13,14)7(15,16)17)1-19-3(18)20-2-5(10,11)12/h1-2H2 |
InChIキー |
HSDHGTCQWZYPAV-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B12087637.png)



![6-[2-(4,6-Dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12087659.png)

![Spiro[fluorene-9,9'-xanthen]-2-yl-diphenyl phosphine oxide](/img/structure/B12087673.png)
![ethyl 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoate](/img/structure/B12087675.png)


![(2-{[3-(2-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B12087698.png)

![3-Methoxy-2-methylspiro[3.3]heptan-1-amine](/img/structure/B12087703.png)
